3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole
Overview
Description
3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylthioacetic acid hydrazide with phenyl isothiocyanate, followed by cyclization with methyl iodide. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, halogens, catalysts like iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of ergosterol in fungal cell membranes, leading to cell death. In anticancer research, it may interact with DNA or proteins involved in cell division, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
- 3-(Methylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole
- 3-(Ethylthio)-4-methyl-5-(4-chlorophenyl)-4H-1,2,4-triazole
- 3-(Ethylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole
Comparison: Compared to similar compounds, 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole exhibits unique properties due to the presence of the ethylthio group, which can influence its reactivity and biological activity. The phenyl group also contributes to its stability and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethylsulfanyl-4-methyl-5-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-3-15-11-13-12-10(14(11)2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWMNGWIBKDCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151548 | |
Record name | 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116850-61-4 | |
Record name | 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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